![molecular formula C16H20N4O3S B3129109 Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-19-6](/img/structure/B3129109.png)
Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, also known as EMDT, is a synthetic compound that belongs to the class of triazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Studies
Ethyl 1,2,4-triazine-5-carboxylates, closely related to the compound , have been synthesized with high regioselectivity, indicating the precision achievable in creating such molecules. NMR studies on these compounds further confirm their structural specificity (Ohsumi & Neunhoeffer, 1992). Additionally, a study on ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate demonstrates the detailed structural analysis possible for such compounds using single-crystal X-ray analysis and DFT calculations (Luo, Ma, Zhou, & Huang, 2019).
Biological Activities
Derivatives of ethyl esters of 1,2,4-triazine have shown promising in vitro anticancer and antibacterial activities, highlighting their potential therapeutic applications. Specific compounds have demonstrated significant antibacterial properties against Staphylococcus aureus and antifungal activity against Candida tenuis (Astakhina et al., 2016). Furthermore, various ethyl thionicotinates and triazine derivatives containing sulfonamide moieties have been synthesized and screened for antibacterial activity, demonstrating the diverse biological applications of these compounds (Gad-Elkareem & El-Adasy, 2010).
Reaction Mechanisms and Chemical Transformations
Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates undergo complex reactions involving ANRORC rearrangement and N-formylation, which are integral to understanding the chemical behavior of triazine derivatives (Ledenyova et al., 2018). The process of Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine also exemplifies the complex reactions possible with triazine derivatives (Ezema et al., 2015).
Novel Synthesis Methods
Innovative methods for synthesizing related compounds, such as the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane, highlight the evolving techniques in creating triazine derivatives (Sun, Huang, & Ding, 2010).
properties
IUPAC Name |
ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-22-16(21)13-15(20-8-10(2)23-11(3)9-20)17-14(19-18-13)12-6-5-7-24-12/h5-7,10-11H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYUMBJJUGTGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CC(OC(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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